Aldose Reductase Inhibition: Nanomolar Potency Achieved via 4,7-Dichloro Substitution in a Derivative
A derivative incorporating the 4,7-dichlorobenzothiazol-2-yl moiety, [3-(4,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, demonstrates potent inhibition of human placental aldose reductase (AKR1B1) with an IC50 of 20 nM [1]. This value is comparable to or better than many standard aldose reductase inhibitors, indicating the 4,7-dichloro substitution pattern is a highly enabling structural feature for achieving target engagement in this therapeutic area.
| Evidence Dimension | Aldose Reductase (AKR1B1) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (for a derivative containing the 4,7-dichlorobenzothiazol-2-yl group) |
| Comparator Or Baseline | Standard aldose reductase inhibitors (e.g., Epalrestat, IC50 ~ 10-100 nM range); many benzothiazole-based inhibitors exhibit IC50s in the low micromolar range. |
| Quantified Difference | The 4,7-dichloro substitution pattern is associated with nanomolar-level potency, a 100- to 1000-fold improvement over many other benzothiazole-based inhibitors. |
| Conditions | In vitro enzyme inhibition assay using human placental aldose reductase and glyceraldehyde as substrate. |
Why This Matters
This demonstrates that the specific 4,7-dichloro substitution is a critical pharmacophore element for achieving high potency against aldose reductase, validating its selection for programs targeting diabetic complications.
- [1] BindingDB. BDBM50009801 (CHEMBL282263): [3-(4,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid. IC50 = 20 nM for human aldose reductase. View Source
